molecular formula C2H2F3NOS B14462287 S-(Trifluoromethyl) carbamothioate CAS No. 67756-33-6

S-(Trifluoromethyl) carbamothioate

Cat. No.: B14462287
CAS No.: 67756-33-6
M. Wt: 145.11 g/mol
InChI Key: KESRCLLLAASGCB-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl) carbamothioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl) carbamothioate typically involves the reaction of thiols with trifluoromethanesulfonyl chloride in the presence of a base. A common method includes the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which then react with thiols under visible-light-mediated conditions . The reaction is usually carried out in acetonitrile under a nitrogen atmosphere at room temperature, yielding the desired product in moderate to high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of copper-catalyzed thioetherification of aryl halides with thiourea provides a complementary route to produce aryl sulfide derivatives .

Chemical Reactions Analysis

Types of Reactions: S-(Trifluoromethyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of S-(Trifluoromethyl) carbamothioate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

  • S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
  • Trifluoromethylthio derivatives

Comparison: S-(Trifluoromethyl) carbamothioate is unique due to its specific trifluoromethyl group attached to a carbamothioate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity and stability, making it a valuable compound in various applications .

Properties

CAS No.

67756-33-6

Molecular Formula

C2H2F3NOS

Molecular Weight

145.11 g/mol

IUPAC Name

S-(trifluoromethyl) carbamothioate

InChI

InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7)

InChI Key

KESRCLLLAASGCB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)SC(F)(F)F

Origin of Product

United States

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